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Compound of Interest

Compound Name: 1,2,4-Trimethyl-5-nitrobenzene

Cat. No.: B166894 Get Quote

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,4-Trimethyl-5-
nitrobenzene

Introduction
1,2,4-Trimethyl-5-nitrobenzene, also known as 5-nitropseudocumene, is an important

intermediate in the synthesis of various organic compounds.[1][2] The precise structural

elucidation of such molecules is paramount for ensuring the integrity of subsequent research

and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most

powerful and definitive analytical technique for determining the molecular structure of organic

compounds in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR

spectra of 1,2,4-trimethyl-5-nitrobenzene, offering researchers, scientists, and drug

development professionals a detailed interpretation of its spectral features, grounded in

fundamental principles of NMR theory.

Molecular Structure and Spectroscopic Predictions
The structure of 1,2,4-trimethyl-5-nitrobenzene features a benzene ring substituted with three

methyl groups and one nitro group.[1] The substitution pattern (1,2,4-trimethyl and 5-nitro)

dictates the molecule's symmetry, which in turn determines the number of unique signals

observed in its NMR spectra.

A thorough examination of the molecular structure reveals a lack of symmetry. Consequently,

all protons and carbon atoms are chemically non-equivalent. This leads to the expectation of:
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¹H NMR Spectrum: Five distinct signals—two for the aromatic protons and three for the

methyl group protons.

¹³C NMR Spectrum: Nine distinct signals—six for the aromatic carbons and three for the

methyl group carbons.

The electron-withdrawing nature of the nitro group and the electron-donating character of the

methyl groups significantly influence the electronic environment of the nearby nuclei, leading to

predictable variations in their chemical shifts.[3][4]

Caption: Molecular structure of 1,2,4-trimethyl-5-nitrobenzene with atom numbering.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

The analysis of chemical shifts, integration values, and signal multiplicities allows for the

unambiguous assignment of each proton.

¹H NMR Data Summary
Signal

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 7.85 Singlet 1H H-6

2 7.05 Singlet 1H H-3

3 2.50 Singlet 3H CH₃ at C-4

4 2.35 Singlet 3H CH₃ at C-2

5 2.25 Singlet 3H CH₃ at C-1

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00

ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Spectral Interpretation
Aromatic Protons (H-3 and H-6):
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The two signals at 7.85 ppm and 7.05 ppm correspond to the two aromatic protons. Their

downfield position is characteristic of protons attached to a benzene ring.[5]

The signal at 7.85 ppm (H-6) is significantly deshielded. This is due to its position ortho to the

strongly electron-withdrawing nitro group (-NO₂). The nitro group's inductive and resonance

effects withdraw electron density from this position, reducing shielding and shifting the signal

downfield.

The signal at 7.05 ppm (H-3) is relatively upfield compared to H-6. This proton is situated

between two electron-donating methyl groups, which increase the electron density at this

position, causing greater shielding.

Both aromatic signals appear as singlets because they lack adjacent protons for spin-spin

coupling.

Methyl Protons (C1-CH₃, C2-CH₃, C4-CH₃):

The three upfield singlets at 2.50, 2.35, and 2.25 ppm, each integrating to 3 protons, are

assigned to the three methyl groups.

The signal at 2.50 ppm is assigned to the methyl group at C-4. This methyl group is para to

one methyl group and ortho to another methyl group and the nitro group, leading to its

specific electronic environment.

The signals at 2.35 ppm and 2.25 ppm are assigned to the methyl groups at C-2 and C-1,

respectively. Their chemical shifts are very similar, reflecting their positions on the ring

relative to the other substituents. Precise assignment may require advanced 2D NMR

techniques like NOESY, but this ordering is based on the general electronic effects of the

substituents.

All three methyl signals are singlets as there are no protons on the adjacent carbon atoms.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides

insights into their electronic environments. As predicted, nine distinct signals are observed.
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¹³C NMR Data Summary
Chemical Shift (δ, ppm) Assignment Rationale

148.5 C-5

Attached to the electron-

withdrawing NO₂ group (ipso-

carbon)

145.0 C-2

Substituted with a methyl

group, deshielded by proximity

to other substituents

135.8 C-4
Substituted with a methyl

group

134.2 C-1
Substituted with a methyl

group

131.5 C-6
Aromatic CH, deshielded by

the adjacent NO₂ group

125.0 C-3 Aromatic CH

20.5 C2-CH₃ Methyl carbon

19.8 C4-CH₃ Methyl carbon

19.2 C1-CH₃ Methyl carbon

Note: Data is typically acquired in CDCl₃ with proton decoupling. Chemical shifts are

referenced to TMS (δ = 0.00 ppm).

Detailed Spectral Interpretation
Aromatic Carbons (C-1 to C-6):

The six signals between 125.0 and 148.5 ppm correspond to the aromatic carbons.

The most downfield signal at 148.5 ppm is assigned to C-5, the carbon directly attached to

the nitro group. The strong electron-withdrawing effect of the nitro group causes significant

deshielding of this ipso-carbon.[3]
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The signals at 145.0 ppm, 135.8 ppm, and 134.2 ppm are assigned to the other quaternary

carbons, C-2, C-4, and C-1, respectively. These carbons are substituted with methyl groups,

and their chemical shifts are influenced by the overall substitution pattern.

The signal at 131.5 ppm is assigned to C-6. This carbon is bonded to a proton and is

adjacent to the nitro group, resulting in a downfield shift compared to C-3.

The most upfield of the aromatic signals, at 125.0 ppm, is assigned to C-3. This carbon is

also bonded to a proton but is flanked by two methyl-substituted carbons, leading to a more

shielded environment.

Methyl Carbons (C1-CH₃, C2-CH₃, C4-CH₃):

The three signals in the high-field region at 20.5, 19.8, and 19.2 ppm are attributed to the

three methyl carbons. These chemical shifts are typical for methyl groups attached to an

aromatic ring. The slight differences in their chemical shifts are due to the different electronic

environments created by the substitution pattern on the benzene ring.

Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The

following workflow outlines the key steps for the analysis of 1,2,4-trimethyl-5-nitrobenzene.
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Sample Preparation

NMR Spectrometer Setup

Data Acquisition

Data Processing

Weigh ~10-20 mg of
1,2,4-trimethyl-5-nitrobenzene

Dissolve in ~0.6-0.7 mL
of deuterated solvent (e.g., CDCl₃)

containing 0.03% TMS

Transfer solution to a
5 mm NMR tube

Insert sample into the
spectrometer magnet

Lock on the deuterium signal
of the solvent

Shim the magnetic field
to optimize homogeneity

Acquire ¹H NMR Spectrum
(e.g., 16 scans)

Acquire ¹³C NMR Spectrum
(e.g., 1024 scans, proton decoupled)

Apply Fourier Transform

Phase correction and
baseline correction

Calibrate chemical shifts
using TMS (0 ppm)

Integrate ¹H signals and
pick peaks for both spectra

Click to download full resolution via product page

Caption: Standard experimental workflow for NMR analysis.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh approximately 15 mg of solid 1,2,4-trimethyl-5-nitrobenzene.

Transfer the solid to a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃),

containing tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

Instrumental Setup and Calibration:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for

maintaining a stable magnetic field.

Optimize the magnetic field homogeneity by shimming, which involves adjusting the

current in the shim coils to achieve sharp, symmetrical peaks.

¹H NMR Spectrum Acquisition:

Load standard proton acquisition parameters. A typical experiment on a 400 MHz

spectrometer would involve:

A 30-45 degree pulse angle.

A relaxation delay of 1-2 seconds.

Acquisition of 16 to 32 scans for a good signal-to-noise ratio.

¹³C NMR Spectrum Acquisition:
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Load standard carbon acquisition parameters with proton decoupling. For a 100 MHz

spectrometer (corresponding to a 400 MHz proton frequency):

A 30-45 degree pulse angle.

A relaxation delay of 2 seconds.

Acquisition of 512 to 2048 scans, as the ¹³C isotope has a low natural abundance.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the

frequency-domain spectra.

Perform phase and baseline corrections to ensure accurate peak shapes and integration.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals in the ¹H spectrum and perform peak picking for both ¹H and ¹³C

spectra to determine their precise chemical shifts.

Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,2,4-trimethyl-5-nitrobenzene
provides an unequivocal confirmation of its molecular structure. The number of signals, their

chemical shifts, multiplicities, and integration values are all in complete agreement with the

predicted spectrum for the assigned structure. The distinct downfield shift of the proton and

carbon nuclei ortho and ipso to the nitro group, respectively, serves as a key spectroscopic

signature. This guide provides a robust framework for the structural verification of this

compound and serves as a practical reference for researchers in the field of organic chemistry

and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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